(2-phenylphenyl) N-phenylbenzenecarboximidate
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Overview
Description
(2-phenylphenyl) N-phenylbenzenecarboximidate is an organic compound with a complex structure that includes multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylphenyl) N-phenylbenzenecarboximidate typically involves the reaction of benzenecarboximidic acid with N-phenyl-2-phenylphenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the imidate bond. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(2-phenylphenyl) N-phenylbenzenecarboximidate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: DMAP, DCC
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted imidates
Scientific Research Applications
(2-phenylphenyl) N-phenylbenzenecarboximidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-phenylphenyl) N-phenylbenzenecarboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: Known for their biological activity, these compounds are structurally related and have been studied for their antitumor and antimicrobial properties.
Uniqueness
(2-phenylphenyl) N-phenylbenzenecarboximidate is unique due to its specific arrangement of aromatic rings and the presence of the imidate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
75859-70-0 |
---|---|
Molecular Formula |
C25H19NO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2-phenylphenyl) N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C25H19NO/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)27-25(21-14-6-2-7-15-21)26-22-16-8-3-9-17-22/h1-19H |
InChI Key |
SXWVARKPVCMFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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